1H-imidazol-5-yl methyl carbonate
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Overview
Description
1H-imidazol-5-yl methyl carbonate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-imidazol-5-yl methyl carbonate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve large-scale synthesis using similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1H-imidazol-5-yl methyl carbonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
1H-imidazol-5-yl methyl carbonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-imidazol-5-yl methyl carbonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1H-imidazol-5-yl methyl carbonate can be compared with other imidazole derivatives, such as:
1H-imidazole-4-carboxylic acid: Known for its use in pharmaceuticals and as a precursor for other compounds.
1H-imidazole-2-carboxaldehyde: Used in organic synthesis and as an intermediate in the production of various chemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
658073-89-3 |
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Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
1H-imidazol-5-yl methyl carbonate |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)10-4-2-6-3-7-4/h2-3H,1H3,(H,6,7) |
InChI Key |
BTJUKODSBWWQEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CN=CN1 |
Origin of Product |
United States |
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